N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
The target compound is a multifunctional heterocyclic molecule featuring a 1,3-benzodioxole moiety, a pyrimidoazepin core with fused oxadiazole and acetamide substituents. Its structural complexity arises from the fusion of a pyrimidine ring with an azepine system, further decorated with a 5-methyl-1,2,4-oxadiazole group and an N-acetamide linkage to a benzodioxole fragment.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6/c1-12-22-19(24-32-12)18-14-5-3-2-4-8-25(14)21(29)26(20(18)28)10-17(27)23-13-6-7-15-16(9-13)31-11-30-15/h6-7,9H,2-5,8,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJALMHDBJAOSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity against cancer cell lines and its role as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer progression.
Chemical Structure
The compound features a unique combination of a benzodioxole moiety and an oxadiazole ring fused with a pyrimido[1,6-a]azepine structure. Its molecular formula is .
Cytotoxic Effects
Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A549 Cell Line : Compounds derived from the oxadiazole structure showed IC50 values of 0.125 ± 0.020 mM and 0.349 ± 0.046 mM against A549 lung adenocarcinoma cells . These values indicate potent cytotoxicity comparable to standard chemotherapeutics like cisplatin.
- C6 Cell Line : In glioma models (C6 cell line), certain derivatives displayed IC50 values ranging from 0.128 ± 0.027 mM to 0.157 ± 0.016 mM . This suggests that the incorporation of specific functional groups enhances the anticancer activity.
The mechanism underlying the anticancer effects appears to involve the inhibition of MMPs:
- MMP Inhibition : The compounds were identified as effective inhibitors of MMP-9 with inhibition percentages around 24.78% to 30.46% . MMPs are implicated in tumor metastasis and angiogenesis; thus, their inhibition could play a critical role in limiting cancer progression.
Study on Anticancer Activity
A study conducted on various oxadiazole derivatives highlighted their anticancer properties through enzyme inhibition and cytotoxicity assays:
| Compound | Cell Line | IC50 (mM) | MMP-9 Inhibition (%) |
|---|---|---|---|
| Compound 8 | A549 | 0.125 ± 0.020 | 24.78 ± 0.86 |
| Compound 9 | C6 | 0.137 ± 0.015 | 30.46 ± 3.27 |
| Compound X | C6 | 0.507 ± 0.049 | Not tested |
This table summarizes the effectiveness of selected compounds in inhibiting cancer cell growth and MMP activity.
Discussion
The promising biological activities associated with this compound suggest its potential utility in cancer therapy. The structure-function relationship indicates that modifications to the oxadiazole and benzodioxole moieties significantly influence both cytotoxicity and enzyme inhibition.
Comparison with Similar Compounds
Analytical and Spectroscopic Comparisons
Mass Spectrometry (MS)
The target compound’s molecular weight (~550–600 g/mol estimated) aligns with analogs in , where C20H18N4O2S derivatives show prominent [M]+ peaks at m/z 376. Fragmentation patterns for the acetamide group (e.g., m/z 148–156 in ) may overlap with the target’s MS profile, though the pyrimidoazepin core would introduce unique high-mass fragments .
Infrared (IR) Spectroscopy
The target compound’s IR spectrum would exhibit strong C=O stretches (~1700 cm⁻¹) from the pyrimidoazepin dione and acetamide groups, similar to thiazole-5-acetate (4a) in (C=O at 1680 cm⁻¹). The benzodioxole moiety may show characteristic C-O-C asymmetric stretching at 1250–1300 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
